molecular formula C6H9NO2 B2746903 6-Oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 6714-41-6

6-Oxa-2-azabicyclo[3.2.1]octan-7-one

Cat. No. B2746903
Key on ui cas rn: 6714-41-6
M. Wt: 127.143
InChI Key: DHSZLJIGOXYLPS-UHFFFAOYSA-N
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Patent
US06329397B1

Procedure details

To a dimethylformamide (0.6 mL) solution of 2-(4-Hydroxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one (101.1 mg) and cesium carbonate (331.3 mg) is added the aryl halide (2.5 equiv). The reaction is heated to 50° C. with shaking for 12-24 hours. The sample is cooled, diluted with water and ethyl acetate, and extracted two times with ethyl acetate. The organic layers are combined, dried over sodium sulfate and concentrated. The product is precipitated from diethyl ether to give the Aryloxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
2-(4-Hydroxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one
Quantity
101.1 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
331.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.OC1C=CC(S([N:16]2[CH2:22][CH2:21][CH:20]3[CH2:23][CH:17]2[C:18](=[O:24])[O:19]3)(=O)=O)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O.C(OCC)(=O)C>[CH:17]12[CH2:23][CH:20]([O:19][C:18]1=[O:24])[CH2:21][CH2:22][NH:16]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN(C=O)C
Name
2-(4-Hydroxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one
Quantity
101.1 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)S(=O)(=O)N1C2C(OC(CC1)C2)=O
Name
cesium carbonate
Quantity
331.3 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with shaking for 12-24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The sample is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is precipitated from diethyl ether

Outcomes

Product
Details
Reaction Time
18 (± 6) h
Name
Type
product
Smiles
C12NCCC(OC1=O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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